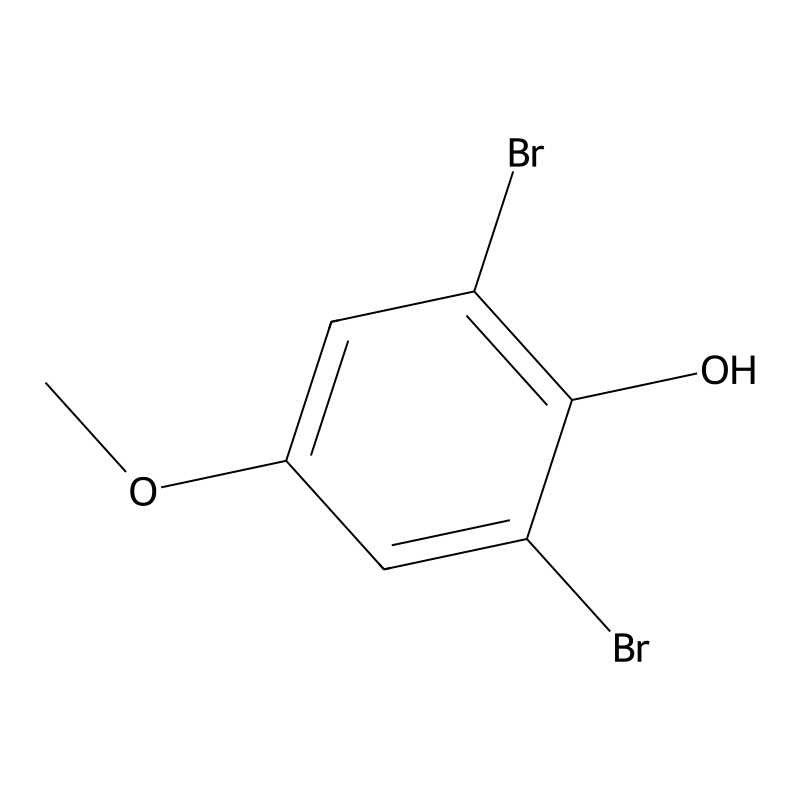2,6-Dibromo-4-methoxyphenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Use in Material Science and Chemistry
Specific Scientific Field: Material Science and Chemistry
Detailed Description of the Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for 2,6-Dibromo-4-methoxyphenol can vary depending on the specific use case. The compound can be used in functionalizing and transforming functional groups around the aromatic ring .
Thorough Summary of the Results or Outcomes Obtained: The use of 2,6-Dibromo-4-methoxyphenol in material science and chemistry has led to the development of new synthetic methods and the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens . These compounds have specific properties that make them useful in various industries, including plastics, adhesives, and coatings .
Use in Quantum Mechanical Calculation and Radical Scavenging Activities
Specific Scientific Field: Quantum Mechanics and Biochemistry
Comprehensive and Detailed Summary of the Application: 2,6-Dibromo-4-methoxyphenol has been studied in the context of quantum mechanical calculations and radical scavenging activities . This involves the use of the compound in the synthesis of complex molecules with potential antioxidant properties .
Detailed Description of the Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for 2,6-Dibromo-4-methoxyphenol in this context involve its use in the synthesis of complex molecules. This is typically achieved through a series of chemical reactions, with the specific procedures and conditions varying depending on the desired end product .
Thorough Summary of the Results or Outcomes Obtained: The use of 2,6-Dibromo-4-methoxyphenol in quantum mechanical calculations and radical scavenging activities has led to the development of new synthetic methods and the preparation of complex molecules with potential antioxidant properties . These compounds have been studied for their potential use in various industries, including pharmaceuticals and cosmetics .
2,6-Dibromo-4-methoxyphenol is an organic compound with the molecular formula and a CAS number of 2423-74-7. It features a benzene ring substituted with two bromine atoms at positions 2 and 6, and a methoxy group (-OCH₃) at position 4. This specific arrangement of substituents contributes to its unique chemical and biological properties. The compound is typically presented as a white crystalline solid and is known for its applications in various fields, including organic synthesis and material science.
Currently, there is no reported information on the mechanism of action of DBMP in any biological system.
- Bromine: The presence of bromine atoms raises concerns about potential toxicity and environmental persistence. Further studies are needed to assess these aspects.
- Phenol: The phenolic group can cause skin irritation and eye damage.
- Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution. Common nucleophiles include hydroxide ions or amines.
- Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
- Reduction Reactions: The bromine atoms can be reduced to yield the corresponding de-brominated phenol.
Common Reagents and Conditions- Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic media.
- Oxidation: Potassium permanganate or hydrogen peroxide under acidic or basic conditions.
- Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.
2,6-Dibromo-4-methoxyphenol exhibits notable biological activities, particularly in the context of oxidative stress. It has been shown to inhibit certain enzymes involved in oxidative pathways, thereby acting as an antioxidant. Additionally, it can influence cell signaling related to inflammation and oxidative stress, making it a compound of interest in biochemical research.
Molecular Mechanism
The molecular mechanism involves binding to specific enzymes, which leads to the modulation of biochemical pathways. The presence of bromine atoms and the methoxy group significantly impacts its reactivity and interaction with biological molecules.
The synthesis of 2,6-Dibromo-4-methoxyphenol typically involves the bromination of 4-methoxyphenol. This reaction is carried out by treating 4-methoxyphenol with bromine in the presence of a suitable solvent like acetic acid or chloroform. Careful control of reaction conditions—such as temperature and time—is essential for selective bromination at the desired positions.
Industrial Production
In industrial settings, continuous flow processes are often employed for the production of this compound. This method optimizes reaction conditions for high yield and purity, followed by purification through crystallization or distillation.
2,6-Dibromo-4-methoxyphenol finds applications in various domains:
- Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Material Science: Involved in developing new synthetic methods and preparing complex molecules with functional groups.
- Biochemical Research: Studied for its potential antioxidant properties and effects on cellular processes.
Several compounds share structural similarities with 2,6-Dibromo-4-methoxyphenol:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,4-Dibromo-6-methoxyphenol | Bromine at positions 2 and 4; methoxy at position 6 | Different placement of bromine affects reactivity |
| 2,6-Dibromo-4-nitrophenol | Nitrophenol instead of methoxy | Nitro group alters electronic properties |
| 2,6-Dibromo-4-chlorophenol | Chlorine instead of methoxy | Chlorine's electronegativity changes reactivity |
| 2,6-Dibromo-4-methylphenol | Methyl group instead of methoxy | Less polar than methoxy group |
Uniqueness
The presence of the methoxy group at position 4 is crucial for the unique chemical behavior and biological activity of 2,6-Dibromo-4-methoxyphenol compared to these similar compounds. The specific arrangement of substituents influences its reactivity profile and potential applications in various fields.








